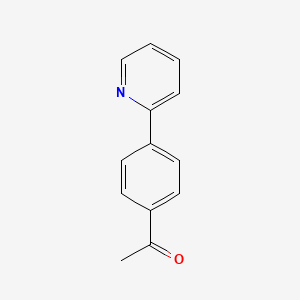
1-(4-Pyridin-2-yl-phenyl)-ethanone
Overview
Description
1-(4-Pyridin-2-yl-phenyl)-ethanone, also known as 4-pyridyl-1-phenylethanone, is a heterocyclic compound with a chemical formula of C11H10NO. It is a derivative of the aromatic compound phenylacetone, which is an important intermediate in the synthesis of many pharmaceuticals and other compounds. The compound has been studied in a variety of scientific fields, such as organic chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Antiviral and Antimicrobial Applications
1-(4-Pyridin-2-yl-phenyl)-ethanone derivatives have shown promise in the field of antiviral and antimicrobial research. For instance, compounds derived from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone exhibited notable anti-HSV1 and anti-HAV-MBB activities (Attaby et al., 2006). Similarly, derivatives synthesized from 1-(4-(piperidin-1-yl) phenyl) ethanone displayed antibacterial activity, indicating their potential in combating bacterial infections (C.Merugu et al., 2010).
Synthesis of Heterocyclic Compounds
Researchers have explored the synthesis of various heterocyclic compounds using 1-(4-Pyridin-2-yl-phenyl)-ethanone. For example, the synthesis of pyridine derivatives was successfully achieved, demonstrating the versatility of this compound in organic synthesis (Kopchuk et al., 2017). This versatility extends to the synthesis of pyrimidine imines and thiazolidinones, highlighting its role in producing a range of organic compounds (C.Merugu et al., 2010).
Corrosion Inhibition
The derivative 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone has been studied for its corrosion inhibition efficiency, indicating its potential use in protecting materials like carbon steel from corrosive environments (Hegazy et al., 2012).
Catalytic Properties
Some derivatives of 1-(4-Pyridin-2-yl-phenyl)-ethanone have been examined for their catalytic properties. For instance, a study involving the catalytic oxidation of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-Benzo[d]imidazol-2-yl)ethanone using a ruthenium complex highlighted its potential in catalysis (Liu et al., 2017).
ConclusionThe chemical compound 1-(4-Pyridin-2-yl-phenyl)-ethanone and its derivatives exhibit a broad range of applications in scientific research, including antiviral and antibacterial activities, the synthesis of various heterocyclic compounds, corrosion inhibition, and catalytic properties. These diverse applications highlight its significance in the field of chemistry
Scientific Research Applications of 1-(4-Pyridin-2-yl-phenyl)-ethanone
Antiviral and Antimicrobial Research
Derivatives of 1-(4-Pyridin-2-yl-phenyl)-ethanone have shown potential in antiviral and antimicrobial research. Compounds derived from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone demonstrated anti-HSV1 and anti-HAV-MBB activities, suggesting their utility in antiviral therapies (Attaby et al., 2006).
Another study highlighted the antibacterial activity of compounds synthesized from 1-(4-(piperidin-1-yl) phenyl) ethanone, indicating their potential application in combating bacterial infections (C.Merugu et al., 2010).
Synthesis of Heterocyclic Compounds
The versatility of 1-(4-Pyridin-2-yl-phenyl)-ethanone in organic synthesis is evident in the synthesis of pyridine derivatives (Kopchuk et al., 2017).
Additionally, this compound facilitated the synthesis of pyrimidine imines and thiazolidinones, further demonstrating its role in producing a range of organic compounds (C.Merugu et al., 2010).
Corrosion Inhibition
- The derivative 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone was studied for its corrosion inhibition efficiency, showing potential use in protecting materials like carbon steel from corrosive environments (Hegazy et al., 2012).
Catalytic Properties
- Some derivatives have been examined for their catalytic properties. For example, a study on the catalytic oxidation of 1-(1H-benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone using a ruthenium complex highlights the potential of these compounds in catalysis (Liu et al., 2017).
properties
IUPAC Name |
1-(4-pyridin-2-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)11-5-7-12(8-6-11)13-4-2-3-9-14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDWLOSWXCFTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450056 | |
| Record name | 1-(4-pyridin-2-yl-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyridin-2-yl-phenyl)-ethanone | |
CAS RN |
173681-56-6 | |
| Record name | 1-(4-pyridin-2-yl-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

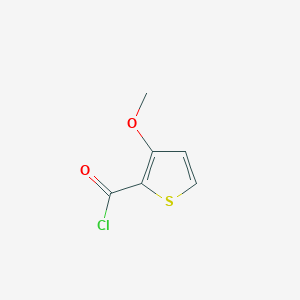
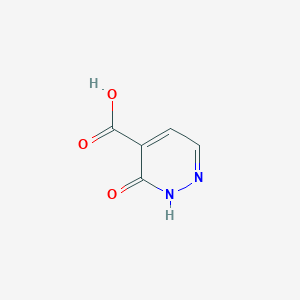
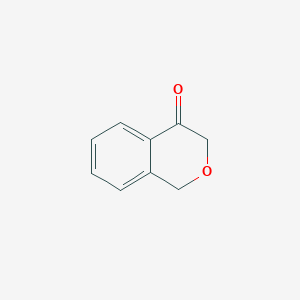
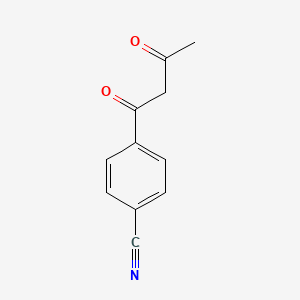
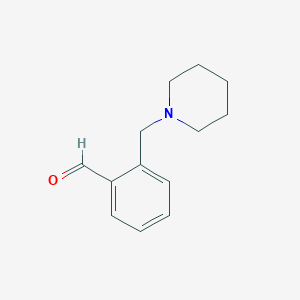
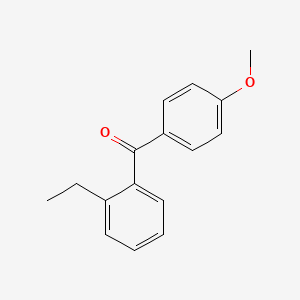
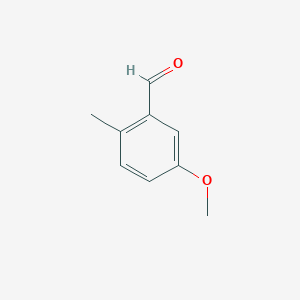
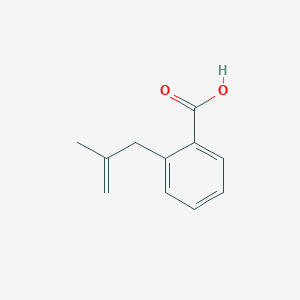
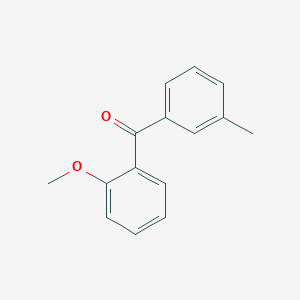
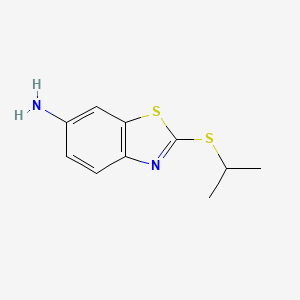
![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)
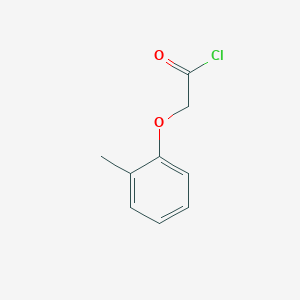
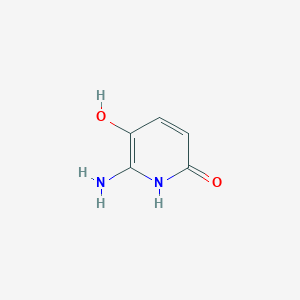
![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)